molecular formula C17H17ClFN3O3S B2925423 2-(2-chloro-6-fluorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide CAS No. 2034398-13-3

2-(2-chloro-6-fluorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide

Cat. No.: B2925423
CAS No.: 2034398-13-3
M. Wt: 397.85
InChI Key: TVJLFFREHWAFHR-UHFFFAOYSA-N
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Description

The compound 2-(2-chloro-6-fluorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide features a unique structure combining a 2-chloro-6-fluorophenyl moiety with a 1,3,6-trimethyl-2,2-dioxido benzothiadiazole ring linked via an acetamide group. The electron-withdrawing chloro and fluoro substituents on the phenyl ring enhance electrophilicity, while the sulfone (dioxido) and methyl groups on the benzothiadiazole ring likely influence solubility and steric interactions .

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3O3S/c1-10-7-15-16(22(3)26(24,25)21(15)2)9-14(10)20-17(23)8-11-12(18)5-4-6-13(11)19/h4-7,9H,8H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJLFFREHWAFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)CC3=C(C=CC=C3Cl)F)N(S(=O)(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-chloro-6-fluorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide represents a novel class of biologically active molecules. Its structure incorporates a chloro-fluorophenyl moiety and a benzo[c][1,2,5]thiadiazole core, suggesting potential pharmacological applications. This article reviews the biological activity of this compound based on available literature and experimental data.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H18ClFN3O3S\text{C}_{16}\text{H}_{18}\text{ClF}\text{N}_3\text{O}_3\text{S}

Biological Activity Overview

The biological activity of the compound has been evaluated across various studies focusing on its antimicrobial properties, cytotoxicity against cancer cell lines, and its mechanism of action.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives containing the fluoroaryl group demonstrate potent activity against various bacterial strains. For example, fluoroaryl derivatives achieved MIC values as low as 16 µM against Staphylococcus aureus .
  • Structure-Activity Relationship (SAR) : The introduction of fluorine atoms in the aromatic ring has been linked to enhanced antibacterial activity. Compounds with a chloro-fluoro substitution pattern displayed improved efficacy compared to their non-fluorinated counterparts .
CompoundMIC (µM)Activity
MA-115616Strong
MA-111532Moderate
MA-111664Moderate

Cytotoxicity Against Cancer Cell Lines

In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines:

  • Cell Viability Assays : The compound exhibited significant cytotoxic effects in several human cancer cell lines. For instance, treatment with concentrations higher than 4 µM resulted in reduced cell viability to below 30% .
  • Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes or pathways critical for cell survival and proliferation. Further studies are needed to elucidate the precise molecular targets.

Case Studies and Experimental Findings

Several studies have investigated the biological activities of related compounds that share structural features with the target compound:

  • HIV Inhibition : Related compounds demonstrated potent inhibitory activity against HIV-1 with IC50 values in the picomolar range. This suggests that modifications in the molecular structure can lead to significant antiviral properties .
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in bacterial resistance mechanisms has been documented. This highlights its potential as a lead compound for developing new antibiotics .

Comparison with Similar Compounds

Structural Analog: 2-(Benzo[d][1,3]dioxol-5-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide

  • Key Differences : The phenyl ring is replaced with a benzo[d][1,3]dioxol-5-yl group, and the benzothiadiazole ring has 6-fluoro-1,3-dimethyl substituents instead of 1,3,6-trimethyl.

Pharmacological Analog: N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide (1a)

  • Key Differences: The acetamide is part of a larger benzamide scaffold with additional cyano, hydroxy, and isopropoxy groups.
  • Implications: The cyano and hydroxy groups introduce hydrogen-bonding capacity, which might improve target affinity but reduce metabolic stability compared to the simpler acetamide in the target compound .

Patent-Derived Analog: N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide

  • Key Differences : A benzothiazole replaces the benzothiadiazole ring, and the 6-trifluoromethyl group is present instead of methyl/dioxido groups.
  • sulfone in the target compound) may alter electronic interactions with targets .

Comparative Analysis Table

Compound Name Core Heterocycle Key Substituents Molecular Weight (g/mol) Inferred Properties
Target Compound Benzothiadiazole 2-Chloro-6-fluorophenyl; 1,3,6-trimethyl, dioxido ~434.8* Moderate solubility; high electrophilicity
2-(Benzo[d][1,3]dioxol-5-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide Benzothiadiazole Benzo[d][1,3]dioxol-5-yl; 6-fluoro-1,3-dimethyl 393.4 Improved solubility; reduced steric bulk
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide Benzothiazole 4-Chlorophenyl; 6-trifluoromethyl ~360.7* High lipophilicity; enhanced membrane permeation
N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide (1a) Benzamide Cyano, hydroxy, isopropoxy ~450.5* High target affinity; potential metabolic instability

*Calculated based on structural formula; exact values may vary.

Pharmacological and Physicochemical Implications

  • Target Compound : The sulfone group in the benzothiadiazole ring enhances polarity, favoring interactions with hydrophilic binding sites. The 1,3,6-trimethyl substituents balance steric effects and solubility .
  • Benzothiazole Analogs : The absence of sulfone groups may reduce solubility but improve penetration into hydrophobic environments (e.g., lipid bilayers) .
  • Dioxolane-Containing Analog: Increased oxygen content likely improves aqueous solubility, making it suitable for intravenous formulations .

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